(E)-Aztreonam

Description

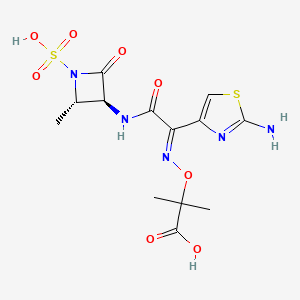

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-IYZXUIDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20244045 | |

| Record name | SQ-28429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99341-02-3, 78110-38-0 | |

| Record name | SQ-28429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099341023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aztreonam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SQ-28429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aztreonam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQ-28429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q55M3D9UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-Aztreonam: A Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Aztreonam, with a particular focus on the methodologies used for its structure elucidation. Aztreonam is a synthetic monocyclic β-lactam antibiotic (a monobactam) that was first isolated from Chromobacterium violaceum. It exhibits potent, specific activity against a wide range of aerobic gram-negative bacteria, including Pseudomonas aeruginosa, by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its unique monobactam structure confers a high degree of resistance to hydrolysis by most common β-lactamases produced by gram-negative and gram-positive pathogens.[1]

The predominant and pharmaceutically active form of this compound is the (Z)-isomer. The (E)-isomer is typically considered a related substance or impurity.[4] This guide will primarily focus on the well-characterized (Z)-Aztreonam, while acknowledging the existence and structural relationship of the (E)-isomer.

Chemical and Physical Properties

The fundamental physicochemical properties of Aztreonam are summarized below. This data is essential for its formulation, delivery, and understanding its behavior in biological systems.

| Property | Value |

| IUPAC Name | 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |

| Synonyms | Azthreonam, SQ-26,776 |

| Molecular Formula | C₁₃H₁₇N₅O₈S₂ |

| Molecular Weight | 435.43 g/mol |

| CAS Number | 78110-38-0 |

| Physical Appearance | White, crystalline, odorless powder |

| Melting Point | 227 °C (with decomposition) |

| Solubility | Soluble in DMSO (≥18.9 mg/mL) and DMF (30 mg/mL); slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in water, toluene, chloroform, and ethyl acetate. A solubilized form, blended with L-Arginine, is freely soluble in water. |

| pKa | Values of -0.5, 2.7, and 3.7 have been reported, indicating it is completely ionized at urinary pH. Experimental determination over a pH range of 0.8-7.0 has also been performed using NMR spectroscopy. |

| Stereochemistry | (2S,3S) configuration at the azetidinone ring; (Z) configuration at the oxime double bond. |

Structure Elucidation

The definitive determination of Aztreonam's complex structure requires a combination of modern analytical techniques. Chromatographic methods are first employed for purification, followed by spectroscopic and crystallographic analyses to establish connectivity, stereochemistry, and three-dimensional conformation. This multi-faceted approach is also critical for identifying and characterizing impurities and degradants during synthesis and storage.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone for elucidating the molecular structure in solution.

-

¹H and ¹³C NMR are used to identify the chemical environments of all hydrogen and carbon atoms, respectively, confirming the presence of key functional groups like the thiazole ring, the β-lactam core, and the oxime side chain.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between atoms, piecing together the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, aiding in the confirmation of stereochemistry, such as the Z-configuration of the oxime moiety.

-

-

Mass Spectrometry (MS) : MS provides crucial information about the molecular weight and elemental composition of the molecule.

-

High-Resolution Mass Spectrometry (HRESIMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy.

-

Tandem Mass Spectrometry (MS/MS) involves fragmentation of the parent ion to provide structural information about different parts of the molecule, which helps in confirming the proposed structure.

-

-

X-ray Crystallography : This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, leading to a precise molecular model. This method was used to determine the structure of Aztreonam bound to its target, Penicillin-Binding Protein 3 (PBP3).

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for the separation, purification, and quantification of Aztreonam from synthetic mixtures and for detecting impurities. Its high resolving power allows for the separation of closely related compounds, such as the (E) and (Z) isomers.

Below is a diagram illustrating the general workflow for the structure elucidation of a novel compound like Aztreonam.

Caption: General workflow for the structure elucidation of Aztreonam.

Mechanism of Action

The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall. It has a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis. The inhibition of PBP3 leads to the formation of filamentous, non-dividing bacteria, and ultimately results in cell lysis.

Caption: Mechanism of action of Aztreonam.

Experimental Protocols

The following sections provide generalized, representative protocols for the key analytical techniques used in the structure elucidation of a small molecule like Aztreonam.

Protocol 1: NMR Spectroscopic Analysis

Objective: To determine the chemical structure, connectivity, and stereochemistry of the purified compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Aztreonam in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Probe: Standard broadband or cryoprobe.

-

Temperature: Set to a constant temperature, typically 298 K.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra using standard pulse programs. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Integrate the ¹H NMR signals and analyze coupling constants (J-values).

-

Correlate signals in the 2D spectra to build a complete map of ¹H-¹H (COSY) and ¹H-¹³C (HSQC, HMBC) connectivities.

-

Combine all data to assemble the final molecular structure.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To confirm the molecular weight, determine the elemental composition, and analyze fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of purified Aztreonam (approx. 10-100 µg/mL) in a suitable solvent mixture, such as water/acetonitrile.

-

HPLC Separation:

-

Instrument: A high-performance liquid chromatography system coupled to a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection: UV detection can be used concurrently (e.g., at 229 or 260 nm).

-

-

Mass Spectrometry Analysis:

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

-

Tandem MS (MS/MS): Select the molecular ion from the MS1 scan and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to calculate the most likely elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of key structural motifs.

-

Protocol 3: Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional molecular structure and absolute stereochemistry.

Methodology:

-

Crystal Growth: Grow single crystals of Aztreonam suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Mounting: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a loop or glass fiber.

-

Data Acquisition: Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters using least-squares procedures.

-

-

Analysis and Validation:

-

Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions.

-

Confirm the absolute stereochemistry using anomalous diffraction data (Flack parameter).

-

Validate the quality of the final structure using established crystallographic metrics.

-

References

An In-depth Technical Guide to the Synthesis of (E)-Aztreonam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and efficient synthetic pathway for (E)-Aztreonam, a monobactam antibiotic. The synthesis involves the preparation of two key intermediates: the β-lactam nucleus, (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid, and the activated side chain, 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate (TAEM). These intermediates are then coupled, followed by a final deprotection step to yield Aztreonam.

I. Synthesis of the Aztreonam Nucleus: (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid

The synthesis of the chiral β-lactam core of Aztreonam typically starts from the readily available amino acid L-threonine. The overall reported yield for this multi-step process is approximately 54.6%, with a purity of 98.2% as determined by HPLC[1].

Synthesis Pathway of the Aztreonam Nucleus

Caption: Synthesis of the Aztreonam nucleus from L-Threonine.

Experimental Protocols for Nucleus Synthesis:

Step 1: Esterification of L-Threonine L-Threonine is converted to its methyl ester hydrochloride. In a typical procedure, thionyl chloride (1.5 equivalents) is added dropwise to a solution of L-threonine in methanol at a low temperature, followed by refluxing the mixture. The product, L-threonine methyl ester hydrochloride, is obtained in nearly quantitative yield after evaporation of the solvent[2][3].

Step 2: Amidation of L-Threonine Methyl Ester The methyl ester is then subjected to aminolysis. The crude L-threonine methyl ester hydrochloride is dissolved in a solvent like isopropanol, and ammonia gas is introduced under pressure until the reaction is complete. After filtration and solvent manipulation, L-threoninamide hydrochloride is isolated[3].

Step 3: N-Protection of L-Threoninamide The amino group of L-threoninamide is protected, commonly with a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amide with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a biphasic solvent system (e.g., THF/water or ether/water) at 0°C[4].

Step 4: Activation of the Hydroxyl Group The hydroxyl group of N-benzyloxycarbonyl-L-threoninamide is activated to facilitate cyclization. This is typically done by converting it to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 5: Cyclization to the Azetidinone Ring The activated intermediate undergoes intramolecular cyclization under alkaline conditions to form the β-lactam ring, yielding (3S,4S)-N-Cbz-3-amino-4-methyl-2-azetidinone.

Step 6: Sulfonation The azetidinone is then sulfonated at the nitrogen atom. This is achieved by reacting it with a sulfur trioxide-dimethylformamide (SO3-DMF) complex.

Step 7: Deprotection The final step in the nucleus synthesis is the removal of the Cbz protecting group. This is typically accomplished by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This deprotection yields the target nucleus, (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid.

II. Synthesis of the Activated Side Chain: TAEM

The side chain provides the characteristic antibacterial spectrum of Aztreonam. A common activated form of the side chain is 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate (TAEM).

Synthesis Pathway of the Activated Side Chain (TAEM)

Caption: Synthesis of the activated side chain (TAEM).

Experimental Protocols for Side Chain Synthesis:

Step 1: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate This key intermediate is synthesized from ethyl 4-chloroacetoacetate. The process involves oximation with an alkali nitrite in an acidic medium, followed by cyclization with thiourea. The resulting ethyl 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetate is obtained in good yield.

Step 2: Alkylation The hydroxyimino group is then alkylated with tert-butyl 2-bromoisobutyrate in the presence of a base such as anhydrous potassium carbonate in a solvent like N,N-dimethylformamide. The reaction mixture is heated to around 40-45°C for several hours. The product, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(2-tert-butoxycarbonyl-prop-2-oxyimino)acetate, is isolated by precipitation in water.

Step 3: Saponification The ethyl ester is hydrolyzed to the corresponding carboxylic acid by treatment with a base such as sodium hydroxide, followed by acidification.

Step 4: Activation with 2-Mercaptobenzothiazole The carboxylic acid is activated to facilitate coupling with the aztreonam nucleus. A common method involves reaction with 2,2'-dithiobis(benzothiazole) and triphenylphosphine in a suitable solvent mixture like dichloromethane and acetonitrile. The activated ester, TAEM, is obtained with a reported yield of 92.6% and a purity of 99.3%.

III. Coupling of the Nucleus and Side Chain and Final Deprotection

The final stages of the Aztreonam synthesis involve the coupling of the two key intermediates followed by the removal of the tert-butyl protecting group.

Final Steps in Aztreonam Synthesis

Caption: Final coupling and deprotection steps in Aztreonam synthesis.

Experimental Protocols for Final Steps:

Step 1: Coupling Reaction to form t-Bu Aztreonam The aztreonam nucleus is coupled with the activated side chain, TAEM. The nucleus is dissolved in a solvent mixture, for instance, acetonitrile and triethylamine, and cooled. A solution of TAEM in a solvent like THF is then added. The reaction mixture is stirred at a low temperature for a few hours. The product, t-Bu Aztreonam, is then isolated. An alternative approach involves converting the side chain carboxylic acid into an acyl chloride, which then reacts with the nucleus. This method has been reported to produce Aztreonam with a yield of 85.7% and a purity of 99.12% in the final step.

Step 2: Deprotection of t-Bu Aztreonam The tert-butyl protecting group is removed from t-Bu Aztreonam to yield the final product. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid, often in the presence of a scavenger like anisole, under anhydrous conditions. The reaction yields Aztreonam, which can then be purified. The process can achieve yields between 70-75% with purities above 99%.

Purification of Aztreonam: The final product is purified by methods such as crystallization to obtain the desired polymorphic form.

IV. Quantitative Data Summary

| Step | Starting Material(s) | Product | Reagents | Yield (%) | Purity (%) |

| Nucleus Synthesis (Overall) | L-Threonine | (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid | Multi-step | 54.6 | 98.2 |

| Side Chain Activation | (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid, Dibenzothiazole disulfide | TAEM | Triethyl phosphite, Pyridine, Triethylamine | 92.6 | 99.3 |

| Coupling and Deprotection (Acyl Chloride Method) | Aztreonam nucleus, Activated side chain | Aztreonam | BTC/TPPO system, HCl gas, Ammoniacal liquor | 85.7 | 99.12 |

| Deprotection of t-Bu Aztreonam | t-Bu Aztreonam | Aztreonam | Aqueous acid (e.g., HCl) | 70-75 | >99 |

This guide outlines a robust and industrially relevant pathway for the synthesis of this compound. The presented data and protocols, compiled from various scientific and patent literature, offer a comprehensive resource for professionals in drug development and chemical research.

References

The Genesis and Stereoselective Crafting of (E)-Aztreonam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and stereose-lective synthesis of (E)-Aztreonam, a pioneering monobactam antibiotic. It details the journey from its natural product origins to its optimized synthetic routes, with a focus on the stereochemical intricacies that define its potent biological activity. This document furnishes in-depth experimental protocols for key synthetic transformations, presents quantitative data in structured tables for comparative analysis, and employs visualizations to elucidate complex synthetic pathways and workflows, serving as a vital resource for researchers in medicinal chemistry and drug development.

Discovery of a New Class of β-Lactam Antibiotics

Aztreonam, the first monocyclic β-lactam antibiotic to be clinically approved, marked a significant advancement in the fight against Gram-negative bacterial infections[1][2][3]. Its discovery in the late 1970s and early 1980s by researchers at the Squibb Institute for Medical Research was the culmination of a novel screening program designed to identify structurally unique β-lactam compounds[4][5].

Initially isolated from the soil bacterium Chromobacterium violaceum, the naturally occurring monobactams exhibited weak antibacterial activity. However, their unique monocyclic β-lactam nucleus, a departure from the fused ring systems of penicillins and cephalosporins, presented a promising scaffold for synthetic modification. Through extensive structure-activity relationship (SAR) studies, scientists at Squibb systematically altered the substituents on the monobactam core to enhance its antibacterial potency and stability against β-lactamases. This research effort led to the synthesis of Aztreonam, a molecule with a potent and specific spectrum of activity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.

The key structural features of Aztreonam responsible for its efficacy are the N-sulfonic acid moiety, which activates the β-lactam ring, and the specific side chain at the C3 position, which confers resistance to many β-lactamases and targets penicillin-binding protein 3 (PBP3). Aztreonam was approved by the FDA in 1986 and remains an important therapeutic option, particularly for patients with allergies to penicillin-based antibiotics.

Stereoselective Synthesis of this compound

The stereoselective synthesis of Aztreonam is a critical aspect of its production, as the biological activity is highly dependent on the specific stereochemistry of the β-lactam core and the geometry of the oxime in the side chain. The desired stereoisomer possesses the (3S,4S) configuration in the azetidinone ring and a (Z)-configuration of the oxime ether in the side chain. The common nomenclature "this compound" generally refers to the overall geometry of the acyl side chain relative to the β-lactam ring, though the crucial oxime bond is in the (Z) configuration.

A convergent synthetic strategy is typically employed, involving the separate preparation of two key building blocks: the chiral β-lactam core, (3S,4S)-3-amino-4-methyl-2-oxoazetidine-1-sulfonic acid , and the acyl side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetic acid) . These fragments are then coupled, followed by deprotection to yield the final active pharmaceutical ingredient.

Synthesis of the Chiral β-Lactam Core

The stereochemistry of the β-lactam core is established using L-threonine as a chiral starting material. The synthesis involves the protection of the amino and carboxyl groups, followed by the crucial cyclization to form the four-membered azetidinone ring. Subsequent sulfonation at the nitrogen atom furnishes the desired core structure.

Synthesis of the Acyl Side Chain

The synthesis of the side chain involves the construction of the 2-aminothiazole ring and the stereoselective formation of the (Z)-oxime ether. The carboxylic acid functionality is typically protected as a tert-butyl ester, which is removed in the final step.

Coupling and Deprotection

The final steps of the synthesis involve the amide bond formation between the β-lactam core and the acyl side chain, followed by the removal of the protecting groups to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps leading to this compound, compiled from various reported procedures.

| Table 1: Synthesis of the β-Lactam Core Intermediate | |

| Step | Reported Yield |

| Esterification and N-protection of L-threonine | 85-95% |

| Cyclization to form the β-lactam ring | 60-75% |

| Sulfonation of the β-lactam nitrogen | 70-85% |

| Overall Yield of the β-Lactam Core | ~40-60% |

| Table 2: Synthesis of the Acyl Side Chain Intermediate | |

| Step | Reported Yield |

| Synthesis of the 2-aminothiazole derivative | 80-90% |

| Formation of the (Z)-oxime ether | 75-85% (with high Z:E selectivity) |

| Overall Yield of the Acyl Side Chain | ~60-75% |

| Table 3: Final Coupling and Deprotection | |

| Step | Reported Yield |

| Amide coupling of the core and side chain | 70-80% |

| Final deprotection | 85-95% |

| Overall Yield from Coupled Intermediate | ~60-75% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the stereoselective synthesis of this compound.

Synthesis of (3S,4S)-3-Amino-4-methyl-2-oxoazetidine-1-sulfonic acid (β-Lactam Core)

Step 1: N-((Benzyloxy)carbonyl)-L-threonine

To a solution of L-threonine (119.12 g, 1.0 mol) in 1 L of 2 M sodium hydroxide at 0°C is added benzyl chloroformate (187.6 g, 1.1 mol) and 4 M sodium hydroxide solution portionwise over 1 hour, maintaining the pH at 9-10. The reaction mixture is stirred at room temperature for 3 hours. The aqueous solution is washed with diethyl ether (2 x 500 mL), and then acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford N-((benzyloxy)carbonyl)-L-threonine.

Step 2: (3S,4S)-1-(((Benzyloxy)carbonyl)amino)-4-methyl-2-oxoazetidine

To a solution of N-((benzyloxy)carbonyl)-L-threonine (253.25 g, 1.0 mol) and triphenylphosphine (288.5 g, 1.1 mol) in 2 L of dry tetrahydrofuran at 0°C is added diethyl azodicarboxylate (191.6 g, 1.1 mol) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the protected β-lactam.

Step 3: (3S,4S)-3-Amino-4-methyl-2-oxoazetidine

A solution of the protected β-lactam from the previous step (235.26 g, 1.0 mol) in 1 L of methanol is hydrogenated over 10% palladium on carbon (23.5 g) at 50 psi for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the deprotected β-lactam.

Step 4: (3S,4S)-3-Amino-4-methyl-2-oxoazetidine-1-sulfonic acid

To a solution of the deprotected β-lactam (100.12 g, 1.0 mol) in 1 L of dry dimethylformamide at 0°C is added sulfur trioxide-pyridine complex (175.0 g, 1.1 mol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the crude product. The product is purified by recrystallization from water/isopropanol to afford the final β-lactam core.

Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetic acid (Acyl Side Chain)

Step 1: Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

A mixture of ethyl bromopyruvate (214.0 g, 1.1 mol) and thiourea (76.12 g, 1.0 mol) in 1 L of ethanol is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the product.

Step 2: Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetate

To a solution of the product from the previous step (214.23 g, 1.0 mol) in 1 L of ethanol is added 2-aminooxy-2-methylpropanoic acid tert-butyl ester hydrochloride (241.7 g, 1.1 mol) and sodium acetate (90.2 g, 1.1 mol). The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired (Z)-isomer.

Step 3: (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetic acid

To a solution of the ester from the previous step (385.45 g, 1.0 mol) in 1 L of a 3:1 mixture of tetrahydrofuran and water is added lithium hydroxide monohydrate (46.1 g, 1.1 mol). The mixture is stirred at room temperature for 4 hours. The tetrahydrofuran is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1 M hydrochloric acid, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the final side chain.

Coupling and Deprotection to Yield this compound

To a solution of the acyl side chain (357.4 g, 1.0 mol) and the β-lactam core (180.18 g, 1.0 mol) in 2 L of dry dichloromethane at 0°C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (210.0 g, 1.1 mol) and 4-dimethylaminopyridine (DMAP) (12.2 g, 0.1 mol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The residue is dissolved in 1 L of a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give crude this compound. The product is purified by recrystallization from water/acetonitrile.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Convergent synthetic strategy for this compound.

Caption: Workflow for the synthesis of the β-lactam core.

Caption: Mechanism of action of Aztreonam.

References

- 1. (Z)-2-(2-Aminothiazol-4-yl)-2-[(1-tert-butoxycarbonyl-1-methylethoxy)imino]acetic Acid [lgcstandards.com]

- 2. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

(E)-Aztreonam solubility profile in aqueous and organic solvents

This technical guide provides an in-depth overview of the solubility profile of Aztreonam. Primarily, this document focuses on the therapeutically active Z-isomer, commercially known as Aztreonam. The (E)-Aztreonam isomer is a related substance, often resulting from the isomerization of the active Z-form under certain conditions such as changes in temperature and humidity.[1] Understanding the solubility of Aztreonam in both aqueous and organic solvents is critical for its formulation, delivery, and analytical characterization.

Solubility Data

The solubility of Aztreonam exhibits significant variability depending on the solvent, the presence of solubilizing agents, and physical methods applied, such as sonication or warming. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent System | Reported Solubility | Notes | Source(s) |

| Aqueous Solvents | |||

| Water | ≥ 10.24 mg/mL | With ultrasonic assistance. | [2] |

| 10 mg/mL (22.97 mM) | With ultrasonic assistance. | [3] | |

| "Practically insoluble" or "Insoluble" | Standard conditions without assistance. | [4][5] | |

| 0.0429 mg/mL | Predicted value. | ||

| Water (Solubilized Form) | 100 mg/mL | Formulated with 42-45% L-Arginine. | |

| PBS (pH 7.2) | 1 - 10 mg/mL | Characterized as "sparingly soluble". | |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ≥ 18.9 mg/mL | - | |

| 50 mg/mL (114.83 mM) | With ultrasonic assistance. | ||

| 87 mg/mL (199.8 mM) | - | ||

| 20 mg/mL | - | ||

| 1 - 10 mg/mL | Characterized as "sparingly soluble". | ||

| 2 mg/mL | Warmed solution. | ||

| "Slightly soluble" | - | ||

| Dimethylformamide (DMF) | 30 mg/mL | - | |

| "Soluble" | Qualitative assessment. | ||

| "Insoluble" | - | ||

| DMF:Methanol (1:1 v/v) | 50 mg/mL | - | |

| Ethanol | 20 mg/mL | - | |

| "Insoluble" | - | ||

| Methanol | "Slightly soluble" | - |

Experimental Protocols

Detailed experimental protocols for solubility determination of Aztreonam are not explicitly published in single sources. However, a standard methodology can be constructed based on common laboratory practices and analytical techniques reported in stability and degradation studies.

2.1 Shake-Flask Method for Solubility Determination

The shake-flask method is a conventional technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of Aztreonam in a given solvent.

Materials:

-

Aztreonam powder (≥98% purity)

-

Selected solvent (e.g., Water, DMSO, Ethanol)

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm or 0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of Aztreonam powder to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove undissolved solids, centrifuge the sample and then filter it through a syringe filter (e.g., 0.45 µm).

-

Accurately dilute the clear, filtered solution with the mobile phase used for HPLC analysis.

-

Quantify the concentration of dissolved Aztreonam using a validated HPLC method (see Protocol 2.2).

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.

2.2 Reversed-Phase HPLC (RP-HPLC) for Quantification

RP-HPLC is a precise and specific method for quantifying Aztreonam concentrations, essential for both solubility and stability studies.

Objective: To quantify the concentration of Aztreonam in solution.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: Aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid).

-

Mobile Phase B: Acetonitrile (LC grade).

-

Standard Solution: A stock solution of Aztreonam of known concentration (e.g., 100 µg/mL) prepared in a suitable diluent.

Chromatographic Conditions (Isocratic Method Example):

-

Mobile Phase: Buffer:Acetonitrile (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm or 210 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Prepare a calibration curve by making serial dilutions of the standard solution to cover the expected concentration range of the samples (e.g., 5-25 µg/mL).

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a graph of peak area versus concentration to establish the calibration curve.

-

Inject the prepared sample solutions (from Protocol 2.1).

-

Determine the concentration of Aztreonam in the samples by interpolating their peak areas from the calibration curve.

Visualizations

3.1 Mechanism of Action

Aztreonam exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis. Its high affinity for Penicillin-Binding Protein 3 (PBP3) is central to this mechanism.

Caption: Aztreonam's mechanism of action via inhibition of PBP3.

3.2 Isomerization and Degradation Pathway

The active Z-isomer of Aztreonam can convert to the less active E-isomer or other degradation products under stress conditions like heat, humidity, or extreme pH.

Caption: Relationship between Z-Aztreonam, E-Aztreonam, and degradation.

3.3 Experimental Workflow for Forced Degradation Study

Forced degradation studies are essential to understand the stability profile of a drug substance and to develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study of Aztreonam.

References

In Vitro Antibacterial Spectrum of (E)-Aztreonam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of (E)-Aztreonam. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key concepts.

Introduction

This compound is a synthetic monocyclic β-lactam antibiotic (monobactam) that exhibits potent bactericidal activity primarily against aerobic Gram-negative bacteria. Its unique structure confers stability against many β-lactamases produced by these organisms. This guide focuses on the in vitro activity of this compound as a single agent, presenting its spectrum of activity through quantitative data and outlining the methodologies used for its determination.

Mechanism of Action

Aztreonam's bactericidal effect results from the inhibition of bacterial cell wall synthesis. It demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis. By binding to and inactivating PBP3, Aztreonam disrupts the cross-linking of peptidoglycan chains, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[1][2][3]

In Vitro Antibacterial Spectrum

This compound demonstrates a targeted spectrum of activity, being highly potent against a wide range of aerobic Gram-negative bacteria while showing little to no activity against Gram-positive bacteria and anaerobic organisms.[1][4] This specificity is attributed to its poor binding affinity for the penicillin-binding proteins of Gram-positive and anaerobic bacteria.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound against various clinically relevant Gram-negative bacteria, expressed as Minimum Inhibitory Concentration (MIC) values. The data is presented as MIC50 (the concentration at which 50% of isolates are inhibited), MIC90 (the concentration at which 90% of isolates are inhibited), and the overall MIC range.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Citrobacter freundii | 18 | - | - | - | |

| Enterobacter cloacae | 263 | - | - | - | |

| Escherichia coli | - | 0.06 | 0.12 | - | |

| Klebsiella pneumoniae | 65 | >128 | - | - | |

| Morganella morganii | - | ≤0.03 | - | - | |

| Proteus mirabilis | - | ≤0.03 | ≤0.03 | - | |

| Providencia stuartii | 35 | - | - | - | |

| Serratia marcescens | 436 | 0.12 | 0.25 | - |

Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Acinetobacter baumannii | - | - | - | ≥128 | |

| Haemophilus influenzae | - | - | - | - | |

| Neisseria gonorrhoeae | - | - | 0.5 | 0.06 - 2.0 | |

| Pseudomonas aeruginosa | 11,842 | - | 32 | - |

Note: The activity of Aztreonam can be significantly enhanced in combination with β-lactamase inhibitors like Avibactam, particularly against isolates producing extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). This guide, however, focuses on the intrinsic activity of this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized antimicrobial susceptibility testing (AST) methods. The most common methods are broth microdilution and agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Workflow

The general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is depicted below.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the this compound dilution is inoculated with the standardized bacterial suspension.

-

A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

The microtiter plate is incubated at 35 ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar before it solidifies.

-

Preparation of Agar Plates:

-

A stock solution of this compound is prepared.

-

Appropriate volumes of the stock solution are added to molten Mueller-Hinton Agar (MHA) to create a series of plates with two-fold dilutions of the antibiotic.

-

A control plate containing no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method, matching a 0.5 McFarland standard.

-

The standardized suspension is then diluted to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

-

-

Inoculation and Incubation:

-

The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.

-

The plates are allowed to dry before being inverted and incubated at 35 ± 2°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.

-

Conclusion

This compound maintains a valuable and specific in vitro antibacterial spectrum against a wide range of aerobic Gram-negative pathogens. Its potent activity against many members of the Enterobacteriaceae and Pseudomonas aeruginosa underscores its clinical utility. The standardized methodologies outlined in this guide are essential for the accurate and reproducible determination of its in vitro efficacy, providing crucial data for clinical decision-making, surveillance of resistance, and the development of new therapeutic strategies. The combination of this compound with β-lactamase inhibitors represents a promising avenue for overcoming certain resistance mechanisms and expanding its clinical applications.

References

- 1. Identification and natural antibiotic susceptibility of Morganella morganii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morganella Infections Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]

- 3. Carbapenem-associated multidrug-resistant Acinetobacter baumannii are sensitised by aztreonam in combination with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

(E)-Aztreonam's Binding Affinity for Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(E)-Aztreonam, a monobactam antibiotic, exhibits a targeted mechanism of action against aerobic Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1][2] This inhibition is achieved through high-affinity binding to essential enzymes known as penicillin-binding proteins (PBPs).[1][2] This technical guide provides a comprehensive analysis of this compound's binding affinity for various PBPs, detailing the quantitative data, experimental methodologies, and the resulting signaling pathways.

Quantitative Analysis of Binding Affinity

The efficacy of this compound is directly linked to its binding affinity for specific PBPs, with a particularly high affinity for PBP3.[3] This selective binding disrupts the formation of the septum during cell division, leading to filamentation and eventual cell lysis. The binding affinities, often expressed as the 50% inhibitory concentration (IC50), are summarized below.

| Bacterial Species | PBP Target | Binding Affinity (IC50 in mg/L) | Other Targeted PBPs (IC50 in mg/L) |

| Escherichia coli | PBP3 | 0.02 | PBP1a (>1000), PBP1b (>1000), PBP2 (>1000), PBP4 (30), PBP5/6 (>1000), PBP7 (60), PBP8 (100) |

| Klebsiella pneumoniae | PBP3 | 0.06-0.12 | PBP2 (>256), PBP1a/b (4), PBP4 (2) |

| Pseudomonas aeruginosa | PBP3 | ~50% inactivation at 1/2 MIC | Preferential binding to PBP3 in whole cells |

Table 1: Summary of this compound's PBP Binding Affinity. This table compiles the 50% inhibitory concentrations (IC50) of this compound for various Penicillin-Binding Proteins (PBPs) across different Gram-negative bacteria.

In Escherichia coli, aztreonam demonstrates a very high affinity for PBP3, with complete binding observed at 0.1 microgram/ml. Its affinity for other PBPs in E. coli is significantly lower, with complete binding for PBP1a at 10 micrograms/ml and for PBP1b, PBP2, PBP4, and PBP5/6 at concentrations greater than or equal to 100 micrograms/ml. A similar high affinity for PBP3 is also seen in Proteus vulgaris, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Experimental Protocols for Determining PBP Binding Affinity

The quantification of β-lactam antibiotic binding to PBPs is crucial for understanding their antibacterial activity. Competitive binding assays are a common and effective method for determining these affinities.

Competitive PBP Binding Assay Protocol

This protocol outlines the steps to determine the IC50 of a test antibiotic by measuring its ability to compete with a fluorescently labeled penicillin derivative for PBP binding.

-

Preparation of Bacterial Membranes:

-

Bacterial cultures are grown to the mid-logarithmic phase.

-

Cells are harvested via centrifugation and washed.

-

The cell pellet is resuspended and lysed using sonication or a French press.

-

Ultracentrifugation is used to pellet the membrane fraction containing the PBPs.

-

-

Competitive Binding Assay:

-

The prepared membranes are incubated with varying concentrations of the competitor antibiotic (e.g., Aztreonam).

-

A fluorescently labeled β-lactam, such as Bocillin-FL, is added to the mixture.

-

The reaction is incubated to allow the fluorescent probe to bind to any PBPs not inhibited by the competitor.

-

-

Detection and Quantification:

-

The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

A fluorescent imager is used to visualize the PBP bands.

-

The fluorescence intensity of each PBP band is quantified. A decrease in intensity compared to the control indicates binding of the competitor antibiotic.

-

-

Determination of IC50:

-

The percentage of inhibition of the fluorescent probe is plotted against the log of the competitor concentration.

-

The IC50 value is the concentration of the competitor that results in a 50% reduction in the fluorescent signal for the target PBP.

-

Caption: Experimental workflow for PBP binding affinity assay.

Signaling Pathway of PBP Inhibition

The bactericidal effect of this compound is a direct result of its specific inhibition of PBP3. This targeted action disrupts the final and critical stage of bacterial cell wall synthesis.

The binding of this compound to PBP3 inhibits the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains that form the bacterial cell wall. This disruption leads to a weakened cell wall and the formation of elongated, filamentous cells that are unable to divide, ultimately resulting in cell lysis.

References

Preliminary pharmacokinetic properties of (E)-Aztreonam

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Properties of Aztreonam

A Note on Stereochemistry: (Z)-Aztreonam vs. (E)-Aztreonam

It is critical to establish at the outset that the pharmacologically active and clinically approved form of aztreonam is the (Z)-isomer. The chemical name for aztreonam is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid. The scientific literature and regulatory documents focus exclusively on the pharmacokinetic and pharmacodynamic properties of this (Z)-isomer.

The (E)-isomer of aztreonam is considered a related substance or impurity and is not the active pharmaceutical ingredient. A photodegradation study has indicated that the (E)-isomer can be formed from the (Z)-isomer upon exposure to UV irradiation. However, there is a notable absence of published literature detailing the specific pharmacokinetic properties of this compound. Consequently, this guide will provide a comprehensive overview of the preliminary pharmacokinetic properties of the clinically relevant (Z)-aztreonam.

Introduction

Aztreonam is the first clinically available monobactam antibiotic, characterized by a monocyclic β-lactam ring. This structural uniqueness confers a specific spectrum of activity, primarily against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] It exhibits resistance to many β-lactamases, although it can be inactivated by extended-spectrum β-lactamases.[1] Due to its targeted spectrum, it has minimal effect on Gram-positive and anaerobic bacteria.[1] This guide summarizes the fundamental pharmacokinetic properties of aztreonam in healthy adult subjects.

Pharmacokinetic Properties

The pharmacokinetics of aztreonam have been extensively studied in healthy volunteers and various patient populations. Following intravenous administration, its behavior is best described by a two-compartment open model.

Absorption

Aztreonam is poorly absorbed after oral administration, with a bioavailability of less than 1%. Therefore, it is administered parenterally, via intravenous or intramuscular injection. Intramuscular administration results in rapid and complete absorption, with a bioavailability of approximately 100%.

Distribution

Aztreonam is widely distributed in body tissues and fluids. In healthy subjects, plasma protein binding is approximately 56% and is independent of the dose. The volume of distribution at steady-state (Vdss) is about 0.16 L/kg. Penetration into the cerebrospinal fluid (CSF) is enhanced in the presence of meningeal inflammation.

Metabolism

Aztreonam undergoes limited metabolism in the body. The primary metabolic pathway is the hydrolysis of the β-lactam ring to form the microbiologically inactive metabolite, SQ 26,992.

Excretion

The primary route of elimination for aztreonam is renal excretion. Approximately 60% to 70% of an administered dose is recovered in the urine as unchanged drug within 8 to 12 hours. Renal elimination occurs through both glomerular filtration and active tubular secretion. A smaller fraction of the dose is excreted in the feces, with about 12% of a radiolabeled dose recovered in feces.

Data Presentation: Pharmacokinetic Parameters of Aztreonam

The following tables summarize the key pharmacokinetic parameters of aztreonam in healthy adult subjects following intravenous and intramuscular administration.

Table 1: Pharmacokinetic Parameters of Aztreonam after a Single 500 mg Dose in Healthy Male Volunteers

| Parameter | Intravenous (IV) | Intramuscular (IM) |

| Elimination Half-Life (t½) | 1.6 hours | 1.7 hours |

| Bioavailability | N/A | ~100% |

| Urinary Excretion (unchanged) | ~66% of dose | ~66% of dose |

| Fecal Excretion (unchanged) | ~1% of dose | ~1% of dose |

| Urinary Excretion (SQ 26,992) | ~7% of dose | Not specified |

| Fecal Excretion (SQ 26,992) | ~3% of dose | Not specified |

Data sourced from Swabb et al. (1983).

Table 2: General Pharmacokinetic Parameters of Aztreonam in Healthy Adults

| Parameter | Value |

| Distribution Half-Life (t½α) | 0.20 hours |

| Terminal Elimination Half-Life (t½β) | 1.7 - 2.0 hours |

| Volume of Distribution (Vdss) | ~0.16 L/kg |

| Total Plasma Clearance | ~140 ml/min (8.4 L/h) |

| Plasma Protein Binding | ~56% |

Data compiled from multiple sources.

Experimental Protocols

Study of Metabolism and Pharmacokinetics of ¹⁴C-labeled Aztreonam

-

Study Design: A two-way crossover design was employed.

-

Subjects: Four healthy male volunteers participated in the study.

-

Drug Administration: Each subject received a single 500-mg dose of ¹⁴C-labeled aztreonam via both intravenous and intramuscular routes.

-

Sample Collection: Serial samples of serum, urine, and feces were collected from each subject.

-

Analytical Method: Samples were assayed for aztreonam and its metabolites. The specific analytical technique was not detailed in the abstract but likely involved radiometric detection coupled with a chromatographic method.

-

Pharmacokinetic Analysis: Serum pharmacokinetic data for intravenous administration were fitted to an open, linear, two-compartment kinetic model. Data for intramuscular administration were analyzed using a one-compartment model with first-order absorption and elimination.

High-Pressure Liquid Chromatography (HPLC) for Aztreonam Quantification

-

Objective: To develop and validate an HPLC method for the quantitative analysis of aztreonam in biological fluids.

-

Instrumentation: A high-pressure liquid chromatograph equipped with a UV detector set at 293 nm.

-

Stationary Phase: A μBondapak C18 column.

-

Mobile Phase: For human sera and urine, the mobile phase consisted of 80% 0.005 M tetrabutylammonium hydrogen sulfate-0.005M (NH₄)₂SO₄ and 20% acetonitrile (v/v).

-

Flow Rate: 2.0 ml/min.

-

Validation: The method demonstrated excellent detector linearity for aztreonam over a concentration range of 0.5 µg/ml to 1.0 mg/ml, with correlation coefficients ≥ 0.990. The detection limits were 1.0 µg/ml in sera and 5.0 µg/ml in urine. A good correlation was observed between the HPLC and microbiological assay results.

Mandatory Visualizations

Aztreonam Metabolic Pathway

References

The Critical Role of Oxime Geometry in Aztreonam's Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam, a monobactam antibiotic, is a crucial therapeutic agent against serious infections caused by Gram-negative bacteria. Its efficacy is intrinsically linked to its molecular structure, particularly the geometry of its aminothiazole oxime side chain. This technical guide delves into the pivotal role of the syn configuration of the oxime in Aztreonam's potent and selective antibacterial activity. Through an examination of its mechanism of action, structure-activity relationships, and relevant experimental methodologies, this document provides a comprehensive resource for understanding and investigating this key structural feature. While direct comparative quantitative data for the syn and anti isomers of Aztreonam is not extensively available in published literature, insights from related cephalosporins strongly indicate the critical nature of the syn geometry for potent bioactivity.

Introduction

Aztreonam is a synthetic monocyclic β-lactam antibiotic that exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its unique structure, featuring a sulfonic acid group attached to the β-lactam nitrogen, confers resistance to many β-lactamases. A key determinant of Aztreonam's antibacterial potency is the aminothiazolyl-carboxypropyloxyimino acetyl moiety at the C3 position, which exists as syn and anti geometric isomers. The commercially available and biologically active form of Aztreonam possesses the syn (or Z) configuration. This guide explores the scientific basis for the superior activity of the syn-isomer.

Mechanism of Action: Targeting Penicillin-Binding Protein 3 (PBP3)

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically septation during cell division.[4][5] The binding of Aztreonam to PBP3 is highly specific and of high affinity. This interaction is covalent, involving the acylation of a serine residue within the active site of PBP3 by the strained β-lactam ring of Aztreonam. The inhibition of PBP3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis and death.

The geometry of the oxime side chain is crucial for the optimal orientation of Aztreonam within the active site of PBP3, facilitating the acylation reaction. The syn configuration is believed to correctly position the molecule for favorable interactions with key amino acid residues in the binding pocket.

Aztreonam [label="Aztreonam\n(syn-isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PBP3 [label="Penicillin-Binding\nProtein 3 (PBP3)"]; Acylation [label="Covalent Acylation\nof PBP3 Active Site", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition of\nPeptidoglycan Cross-linking"]; Filamentation [label="Cell Filamentation"]; Lysis [label="Cell Lysis and Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aztreonam -> PBP3 [label="High-affinity binding"]; PBP3 -> Acylation; Acylation -> Inhibition; Inhibition -> Filamentation; Filamentation -> Lysis; }

The Significance of Oxime Geometry: A Structure-Activity Relationship (SAR) Perspective

The spatial arrangement of the substituents around the C=N double bond of the oxime is a critical factor in the biological activity of many β-lactam antibiotics. In the case of aminothiazole cephalosporins, which share a similar side chain with Aztreonam, the Z (syn)-isomers consistently demonstrate vastly superior antibacterial activity compared to their corresponding E (anti)-isomers. For some cephalosporins, the syn-isomer can be up to 100 times more active than the anti-isomer.

This pronounced difference in activity is attributed to the fact that the syn configuration provides the optimal conformation for binding to the active site of PBPs. The specific geometry of the syn-isomer allows for crucial hydrogen bonding and hydrophobic interactions that stabilize the drug-target complex, leading to efficient enzyme inhibition. Conversely, the anti-isomer is thought to adopt a conformation that fits poorly within the active site, resulting in significantly weaker binding and reduced antibacterial efficacy.

While direct comparative studies on the MIC values and PBP3 binding affinities of the syn and anti isomers of Aztreonam are not readily found in the literature, the overwhelming evidence from the cephalosporin class strongly suggests that the syn geometry of Aztreonam's oxime is a prerequisite for its potent antibacterial activity. The anti-isomer, which has been identified as a degradation product of Aztreonam, is presumed to be significantly less active.

Quantitative Data Summary

Due to the lack of direct comparative experimental data for the anti-isomer of Aztreonam in the reviewed literature, a quantitative comparison table cannot be constructed. However, the available data for Aztreonam (the syn-isomer) against common Gram-negative pathogens is presented below.

| Organism | Aztreonam (syn-isomer) MIC Range (µg/mL) |

| Escherichia coli | 0.06 - 1.0 |

| Klebsiella pneumoniae | 0.06 - 1.0 |

| Pseudomonas aeruginosa | 4.0 - 16.0 |

| Enterobacter cloacae | 0.12 - 4.0 |

| Serratia marcescens | 0.12 - 2.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Synthesis and Separation of Oxime Isomers

Objective: To synthesize Aztreonam with a focus on obtaining the active syn-isomer and to separate it from the less active anti-isomer.

Selective Synthesis of the syn (Z)-Isomer: The synthesis of Aztreonam is a multi-step process. The formation of the oxime is a critical step where the geometry is established. While specific conditions to exclusively yield the syn-isomer of Aztreonam are proprietary, general methods for the stereoselective synthesis of Z-oximes can be adapted. These methods often involve the careful selection of catalysts and reaction conditions, such as using copper sulfate and potassium carbonate in methanol, which has been shown to favor the formation of Z-oximes.

Separation of Isomers: If a mixture of syn and anti isomers is obtained, they can be separated using chromatographic techniques.

-

Protocol for Isomer Separation by Preparative HPLC:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where both isomers absorb, typically around 280 nm.

-

Procedure: The crude mixture of isomers is dissolved in a suitable solvent (e.g., a small amount of the mobile phase) and injected onto the column. The gradient is run to separate the two isomers based on their different polarities. Fractions containing the individual isomers are collected, and the solvent is removed under reduced pressure. The identity and purity of each isomer should be confirmed by NMR spectroscopy.

-

Start [label="Synthesis of\nAztreonam Precursor"]; Oximation [label="Oximation Reaction\n(Stereoselective for syn-isomer)"]; Crude [label="Crude Product\n(Mixture of syn and anti isomers)"]; HPLC [label="Preparative HPLC\nSeparation"]; Syn [label="Pure syn-Aztreonam", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti [label="Pure anti-Aztreonam", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Characterization"];

Start -> Oximation; Oximation -> Crude; Crude -> HPLC; HPLC -> Syn; HPLC -> Anti; Syn -> NMR; Anti -> NMR; }

Characterization of syn and anti Isomers by NMR Spectroscopy

Objective: To differentiate and confirm the geometry of the syn and anti isomers of Aztreonam using Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle: The spatial arrangement of the atoms in the syn and anti isomers results in different chemical environments for the protons near the oxime functional group. These differences can be observed as distinct chemical shifts in the ¹H NMR spectrum.

-

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a small amount (1-5 mg) of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Compare the chemical shifts of the protons on the aminothiazole ring and the methyl groups of the carboxypropyl moiety. For many oxime-containing compounds, the protons syn to the oxime oxygen are shielded (appear at a lower chemical shift) compared to the corresponding protons in the anti isomer. Two-dimensional NMR techniques, such as NOESY, can also be used to confirm the spatial proximity of protons and definitively assign the stereochemistry.

-

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the antibacterial activity of the purified syn and anti isomers of Aztreonam against various Gram-negative bacteria.

-

Protocol for Broth Microdilution MIC Assay:

-

Bacterial Strains: Use reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, as well as relevant clinical isolates.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Antibiotic Dilution: Prepare a series of two-fold dilutions of each isomer in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., 0.03 to 64 µg/mL).

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Penicillin-Binding Protein 3 (PBP3) Binding Affinity Assay

Objective: To determine the binding affinity of the syn and anti isomers of Aztreonam to its target enzyme, PBP3.

-

Protocol for Competitive PBP3 Binding Assay:

-

PBP3 Preparation: Express and purify recombinant PBP3 from E. coli or P. aeruginosa.

-

Radiolabeled Probe: Use a radiolabeled β-lactam, such as [³H]benzylpenicillin, that is known to bind to PBP3.

-

Competition Assay: a. Incubate a fixed amount of purified PBP3 with varying concentrations of the unlabeled competitor (syn- or anti-Aztreonam). b. Add a fixed concentration of the radiolabeled probe and incubate to allow binding to reach equilibrium. c. Separate the PBP-bound radiolabel from the unbound radiolabel using a suitable method (e.g., rapid filtration). d. Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the binding of the radiolabeled probe (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value.

-

Purify [label="Purify Recombinant PBP3"]; Incubate [label="Incubate PBP3 with\nAztreonam Isomer (Competitor)"]; AddProbe [label="Add Radiolabeled\nPenicillin Probe"]; Separate [label="Separate Bound and\nUnbound Probe"]; Quantify [label="Quantify Bound Radioactivity"]; Analyze [label="Calculate IC50 and Ki", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Purify -> Incubate; Incubate -> AddProbe; AddProbe -> Separate; Separate -> Quantify; Quantify -> Analyze; }

Conclusion

References

- 1. Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative in vitro antibacterial activity of aztreonam against clinical isolates of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Aztreonam-avibactam and other β-lactamase inhibitor combinations against Gram-negative bacteria isolated from patients hospitalized with pneumonia in United States medical centers (2020–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal and pH Stability Profile of (E)-Aztreonam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and pH stability of (E)-Aztreonam, a synthetic monobactam antibiotic. Understanding the stability profile of a drug substance is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for stability testing, and provides visualizations of relevant pathways and workflows.

Physicochemical Properties and Mechanism of Action

Aztreonam is a β-lactam antibiotic that is highly resistant to many β-lactamases. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3) in Gram-negative bacteria. This binding inhibits the cross-linking of peptidoglycan, leading to the formation of filamentous, non-septated cells and ultimately cell lysis and death.[1]

Thermal and pH Stability Profile

The stability of Aztreonam is significantly influenced by both temperature and pH. The degradation of Aztreonam in aqueous solutions generally follows pseudo-first-order kinetics.[2]

pH Stability

The pH of the aqueous environment is a critical factor in the stability of Aztreonam. The molecule is susceptible to both acid- and base-catalyzed hydrolysis.

Key Findings:

-

A study on the degradation of Aztreonam in various buffer systems at 35°C demonstrated that the minimum degradation occurs at pH 5.38 .[2]

-

Aztreonam is more reactive with hydroxide ions than with hydrogen ions, indicating greater instability in basic conditions compared to acidic conditions.[2]

-

Compared to other β-lactam antibiotics like penicillins and cephalosporins, Aztreonam is considerably more stable in acidic and neutral aqueous solutions. However, in basic solutions, its stability is comparable to that of other less stable β-lactams.[2]

Thermal Stability

Temperature plays a crucial role in the degradation rate of Aztreonam. As with most chemical reactions, an increase in temperature accelerates the degradation process. The temperature dependence of the degradation rate can be described by the Arrhenius equation.

Arrhenius Activation Energies:

The Arrhenius activation energies for the degradation of Aztreonam have been determined at specific pH values, providing insight into the energy barrier for the degradation reaction.

| pH | Activation Energy (Ea) (kcal/mol) |

| 4.23 | 19.8 |

| 6.59 | 21.5 |

| 8.60 | 18.7 |

Table 1: Arrhenius Activation Energies for Aztreonam Degradation at Different pH Values.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve exposing the drug to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Degradation under Stress Conditions

The following table summarizes the percentage of Aztreonam degradation observed under various stress conditions in a specific study.

| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 12.5 |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | 15.2 |